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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl!

Cat. No.: B077418

For researchers, scientists, and drug development professionals, the selection of an
appropriate catalyst is a critical decision that can significantly impact reaction efficiency,
selectivity, and overall process economics. This guide provides an objective comparison of two
prominent catalysts, tetrairidium dodecacarbonyl (Ir4(CO)12) and tetrarhodium
dodecacarbonyl (Rha(CO)12), with a focus on their performance in hydroformylation reactions, a
cornerstone of industrial organic synthesis.

Introduction

Tetrairidium dodecacarbonyl and tetrarhodium dodecacarbonyl are both metal carbonyl
clusters that have found application as catalyst precursors in a variety of organic
transformations.[1][2] Structurally, Ira(CO)12 possesses a tetrahedral iridium core with all
terminal carbonyl ligands, exhibiting Td symmetry.[1][3] In contrast, Rha(CO)12 features a
tetrahedral rhodium core with nine terminal and three bridging carbonyl ligands, resulting in Csv
symmetry.[2][4] These structural differences can influence their catalytic behavior.

While both are used in reactions like hydroformylation, their performance characteristics,
including activity, selectivity, and stability, can differ significantly. This guide will delve into these
aspects, supported by experimental data, to aid in the informed selection of the optimal catalyst
for specific applications.

Performance in Hydroformylation
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Hydroformylation, also known as the oxo process, is an industrial method for producing
aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen).[5] The
efficiency of this process is highly dependent on the catalyst used.
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Note: Direct comparative data under identical conditions for Ira(CO)12 in hydroformylation is
limited in the provided search results. The table primarily reflects the performance of
Rha(CO)a2. Iridium-based catalysts are known for their use in related carbonylation processes
like the Cativa process for acetic acid production.[10]

Key Observations:

o Rhodium-based catalysts are highly effective for hydroformylation, even under mild
conditions.[6] The use of phosphine ligands with rhodium catalysts can further enhance their
performance, leading to higher selectivity for the desired linear aldehyde product.[11]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://en.wikipedia.org/wiki/Hydroformylation
https://hjic.mk.uni-pannon.hu/index.php/hjic/article/view/521
https://pubmed.ncbi.nlm.nih.gov/12720468/
https://www.mdpi.com/2073-4344/10/5/510
https://pubs.rsc.org/en/content/articlelanding/2023/re/d2re00469k
https://en.wikipedia.org/wiki/Migratory_insertion
https://hjic.mk.uni-pannon.hu/index.php/hjic/article/view/521
https://www.youtube.com/watch?v=a7615kOHhK8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Iridium-based catalysts are also active in carbonylation reactions. For instance, the Cativa
process, which utilizes an iridium catalyst, has largely superseded the rhodium-based
Monsanto process for acetic acid production due to its higher efficiency and stability.[10]
While direct data on Ira(CO)a2 in olefin hydroformylation is less prevalent in the search
results, iridium catalysts are known to be effective for this transformation.[9]

Experimental Protocols

General Hydroformylation Procedure (lllustrative)

The following is a generalized experimental protocol for olefin hydroformylation, which can be

adapted for use with either Ira(CO)12 or Rha(CO)12 as the catalyst precursor.

Materials:

Alkene (e.g., 1-hexene)

Catalyst precursor (Ira(CO)i12 or Rha(CO)12)
Solvent (e.g., toluene, tetraglyme)

Syngas (CO/Hz mixture, typically 1:1)

High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and
pressure controls.

Procedure:

The high-pressure reactor is charged with the alkene, solvent, and the catalyst precursor.
The reactor is sealed and purged several times with nitrogen or argon to remove air.

The reactor is then pressurized with the syngas mixture to the desired pressure (e.g., 50-100
atm).[5]

The reaction mixture is heated to the desired temperature (e.g., 90-150 °C) with vigorous
stirring.[5][12]
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e The reaction is allowed to proceed for a specified time, during which the pressure is
maintained by feeding additional syngas as it is consumed.

 After the reaction is complete, the reactor is cooled to room temperature, and the excess gas
is carefully vented.

e The reaction mixture is collected, and the products are analyzed by techniques such as gas
chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine
conversion and selectivity.

Reaction Mechanisms and Logical Relationships

The catalytic cycle for hydroformylation generally follows the Heck and Breslow mechanism.
The following diagrams illustrate the key steps involved for a generic rhodium-based catalyst. A
similar cycle can be envisioned for iridium-based catalysts.

Experimental Workflow for Catalyst Comparison
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Caption: A generalized workflow for comparing the catalytic performance of Ir4(CO)12 and
Rha(CO)a12 in hydroformylation.

Catalytic Cycle of Hydroformylation (Rhodium-based)

Click to download full resolution via product page

Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed
hydroformylation.

Conclusion

Both tetrairidium dodecacarbonyl and tetrarhodium dodecacarbonyl are valuable catalyst
precursors for carbonylation reactions. The choice between them depends on the specific
requirements of the chemical transformation. For hydroformylation of simple olefins, rhodium-
based catalysts, including Rha(CO)12, are well-established and highly efficient, often providing
high selectivity to the desired linear aldehyde. Iridium catalysts, while perhaps less commonly
cited for simple olefin hydroformylation in the provided context, exhibit excellent performance in
other industrial carbonylation processes, suggesting their potential for broader applications.
The higher price of rhodium compared to iridium may also be a factor in catalyst selection for
large-scale industrial processes.[13] Further research into the direct comparison of these two
clusters under a wider range of conditions and with various substrates would be beneficial for
the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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